

Genotoxic and Antigenotoxic Profile of *Equisetum arvense* Extracts: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Horsetail*

Cat. No.: B1181666

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Equisetum arvense, commonly known as **horsetail**, has a long history of use in traditional medicine. With the increasing interest in phytopharmaceuticals, a thorough evaluation of its safety and efficacy is paramount. This technical guide provides a comprehensive overview of the genotoxic and antigenotoxic profile of various *Equisetum arvense* extracts. It summarizes key quantitative data from in vitro and in vivo studies, details the experimental protocols for the principal assays employed, and visualizes the underlying mechanisms and workflows. The evidence to date suggests that while some extracts may exhibit weak clastogenic properties at high concentrations, *Equisetum arvense* is generally considered non-genotoxic. Furthermore, numerous studies highlight its significant antigenotoxic potential, largely attributed to its rich composition of phenolic compounds and flavonoids, which exert protective effects against DNA damage induced by known mutagens. This document serves as a critical resource for researchers and professionals in drug development and natural product science.

Introduction

Equisetum arvense L. (field **horsetail**) is a perennial fern belonging to the Equisetaceae family. It is rich in a variety of bioactive compounds, including flavonoids, phenolic acids, alkaloids, and minerals.^{[1][2]} These constituents are believed to contribute to its reported antioxidant,

anti-inflammatory, and antimicrobial properties.^[1] As with any botanical extract intended for therapeutic use, a rigorous assessment of its genotoxic potential is essential to ensure safety. Genotoxicity refers to the ability of a substance to damage the genetic material (DNA) of cells, which can lead to mutations and potentially cancer. Conversely, antigenotoxicity is the capacity to protect cells from such damage. This guide delves into the scientific literature to present a detailed analysis of the genotoxic and antigenotoxic characteristics of *Equisetum arvense* extracts.

Chemical Composition of *Equisetum arvense* Extracts

The biological activity of *Equisetum arvense* extracts is intrinsically linked to their chemical composition, which can vary depending on the geographical origin, harvesting time, and the extraction solvent used.^[2] The primary bioactive components implicated in its antigenotoxic effects are polyphenols, including flavonoids and phenolic acids.

Different extraction solvents yield varying profiles of these compounds. For instance, ethyl acetate and n-butanol extracts of *E. arvense* have been shown to be rich in flavonoids, with isoquercitrin being a major component.^{[3][4]} Aqueous extracts, on the other hand, tend to have a higher concentration of phenolic acids.^[4] The main phenolic compounds identified in various extracts include caffeic acid, vanillic acid, ferulic acid, and p-coumaric acid, while dominant flavonoids include quercetin, apigenin, and kaempferol glycosides.^{[1][3]} The type and concentration of these compounds are critical determinants of the extract's antioxidant and antigenotoxic potential.

Data Presentation: Genotoxicity and Antigenotoxicity Studies

The genotoxic and antigenotoxic properties of *Equisetum arvense* extracts have been evaluated using a battery of standard assays. The following tables summarize the quantitative data from key studies.

Table 1: Summary of In Vitro Genotoxicity and Antigenotoxicity Studies on *Equisetum arvense* Extracts

Assay Type	Cell Line/Organism	Extract Type	Concentration(s) Tested	Key Findings	Reference(s)
Micronucleus Test	Human Lymphocytes	Ethanol	0.025 - 0.2 mg/mL	Weak clastogenic properties observed.	
Human Lymphocytes	Hydro-alcoholic (20:80, v/v)		62.5 µg/mL	Increased incidence of micronucleus formation (21%) compared to control.	
Human Lymphocytes	Methanol, Ethanol, Water, Ethanol/Water		10, 50, 100 µg/mL	No genotoxicity observed for any extract. Ethanol extract showed cytotoxicity at 50 and 100 µg/mL.	[1]
Chromosomal Aberration Test	Chinese Hamster Lung (CHL) Cells	Not specified	Not specified	Incidence of cells with chromosomal aberrations was less than 5%; concluded as non-mutagenic.	
Ames Test	S. typhimurium	Not specified	Not specified	Negative results; no	

(TA98,
TA100,
TA1535,
TA1537), E.
coli
(WP2uvrA)

All extracts
showed
protective
effects
against
mitomycin C-
induced
genotoxicity. [1]
The
ethanol/water
extract
exhibited the
highest
antigenotoxic
activity.

Antigenotoxic
ity (CBMN
Assay)

Human
Lymphocytes

Methanol,
Ethanol,
Water,
Ethanol/Wate
r

10, 50, 100
μg/mL

Table 2: Summary of In Vivo Genotoxicity Studies on *Equisetum arvense* Extracts

Assay Type	Animal Model	Extract Type	Doses Administered	Key Findings	Reference(s)
Micronucleus Test	Rat	Not specified	Not specified	No significant increase in micronucleated polychromatic erythrocytes (MNPCEs); classified as non-genotoxic.	
Micronucleus Test	Rat	Not specified	Not specified	No significant increase in the incidence of MNPCEs; concluded to not have mutagenicity.	[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for the key genotoxicity and antigenotoxicity assays cited in this guide.

In Vitro Micronucleus Assay on Human Lymphocytes (Cytokinesis-Block Method)

The in vitro micronucleus assay is a widely used method to assess chromosomal damage. The cytokinesis-block micronucleus (CBMN) assay specifically scores micronuclei in cells that have completed one nuclear division.

Objective: To detect chromosomal damage (clastogenicity) or whole chromosome loss (aneugenicity) induced by the test substance.

Materials:

- Peripheral blood from healthy, non-smoking donors.
- RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics.
- Phytohemagglutinin (PHA) to stimulate lymphocyte division.
- Equisetum arvense extract dissolved in a suitable solvent (e.g., DMSO).
- Mitomycin C (MMC) as a positive control for antigenotoxicity studies.
- Cytochalasin B to block cytokinesis.
- Hypotonic solution (e.g., 0.075 M KCl).
- Fixative (e.g., methanol:acetic acid, 3:1).
- Giemsa stain.
- Microscope slides.

Procedure:

- Cell Culture Initiation: Set up whole blood cultures by adding a small volume of heparinized blood to the culture medium containing PHA.
- Treatment: After an initial incubation period (e.g., 24 hours) to allow for cell stimulation, add different concentrations of the Equisetum arvense extract to the cultures. Include a negative control (solvent only) and a positive control. For antigenotoxicity studies, cells are co-treated with the extract and a known mutagen like MMC.
- Cytokinesis Block: At 44 hours of culture, add cytochalasin B to each culture to arrest cytokinesis in cells that have undergone mitosis.

- Harvesting: At 72 hours, harvest the cells by centrifugation.
- Hypotonic Treatment: Resuspend the cell pellet in a pre-warmed hypotonic solution to swell the cells.
- Fixation: Fix the cells with a freshly prepared cold fixative. Repeat the fixation step multiple times.
- Slide Preparation: Drop the cell suspension onto clean, cold microscope slides and allow them to air dry.
- Staining: Stain the slides with Giemsa solution.
- Scoring: Score the frequency of micronuclei in at least 1000 binucleated cells per treatment group under a light microscope.

Chromosomal Aberration Test on Chinese Hamster Lung (CHL) Cells

This assay detects structural chromosomal abnormalities in cultured mammalian cells.

Objective: To identify agents that cause structural changes to chromosomes.

Materials:

- Chinese Hamster Lung (CHL) cells.
- Culture medium (e.g., MEM) with supplements.
- Equisetum arvense extract.
- S9 mix for metabolic activation.
- Positive controls (e.g., Ethyl methanesulfonate without S9, Cyclophosphamide with S9).
- Colcemid to arrest cells in metaphase.
- Hypotonic solution.

- Fixative.
- Giemsa stain.
- Microscope slides.

Procedure:

- Cell Seeding: Seed CHL cells into culture flasks or plates and incubate until they reach exponential growth.
- Treatment: Treat the cells with various concentrations of the E. arvense extract for a short duration (e.g., 6 hours) with and without S9 mix, and for a longer duration (e.g., 24 hours) without S9 mix.
- Recovery: After the treatment period, wash the cells and add fresh medium.
- Metaphase Arrest: Add Colcemid to the cultures for the final 2-3 hours of incubation to arrest cells in metaphase.
- Harvesting and Slide Preparation: Harvest the cells, subject them to hypotonic treatment and fixation, and prepare slides as described for the micronucleus assay.
- Scoring: Analyze at least 100 well-spread metaphases per concentration for structural chromosomal aberrations (e.g., breaks, gaps, exchanges).

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test uses several strains of *Salmonella typhimurium* with mutations in the histidine synthesis operon to detect point mutations.

Objective: To assess the mutagenic potential of a substance to induce reverse mutations.

Materials:

- *Salmonella typhimurium* strains (e.g., TA98, TA100, TA1535, TA1537).
- *Escherichia coli* strain (e.g., WP2uvrA).

- Nutrient broth.
- Minimal glucose agar plates.
- Top agar supplemented with a trace amount of histidine and biotin.
- Equisetum arvense extract.
- S9 mix for metabolic activation.
- Positive controls specific for each strain with and without S9 mix.

Procedure:

- Strain Preparation: Grow overnight cultures of the bacterial strains.
- Plate Incorporation Method:
 - To a tube containing molten top agar, add the bacterial culture, the test substance at various concentrations, and either S9 mix or a buffer.
 - Pour the mixture onto a minimal glucose agar plate and allow it to solidify.
- Incubation: Incubate the plates at 37°C for 48-72 hours.
- Scoring: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.

Signaling Pathways and Mechanisms of Action

The antigenotoxic effects of Equisetum arvense extracts are primarily linked to the antioxidant properties of their constituent polyphenols. These compounds can protect against DNA damage through several mechanisms.

// Nodes EA [label="Equisetum arvense\\nExtracts\\n(Polyphenols, Flavonoids)",
fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="Reactive Oxygen\\nSpecies (ROS)",
fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_Damage [label="Oxidative DNA

Damage\n(e.g., 8-OHdG)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Antioxidant_Enzymes [label="Upregulation of\nAntioxidant Enzymes\n(SOD, CAT, GPx)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nrf2 [label="Nrf2 Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ARE [label="Antioxidant Response\nElement (ARE)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cellular_Protection [label="Enhanced Cellular\nProtection", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Induction of Apoptosis\nin Damaged Cells", fillcolor="#5F6368", fontcolor="#FFFFFF"]; NFkB [label="Inhibition of\nNF-κB Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inflammation [label="Reduced Pro-inflammatory\nGene Expression", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges EA -> ROS [label="Scavenging", dir=none, color="#4285F4", fontcolor="#4285F4"]; ROS -> DNA_Damage [label="Induces"]; EA -> Nrf2; Nrf2 -> ARE; ARE -> Antioxidant_Enzymes; Antioxidant_Enzymes -> ROS [label="Neutralizes", dir=none, color="#34A853", fontcolor="#34A853"]; EA -> NFkB; NFkB -> Inflammation [dir=none]; EA -> Apoptosis;

DNA_Damage -> Cellular_Protection [style=invis]; Apoptosis -> Cellular_Protection [style=invis]; Inflammation -> Cellular_Protection [style=invis];

{rank=same; ROS; Nrf2; NFkB; Apoptosis} } .dot Caption: Proposed mechanisms of antigenotoxicity of *Equisetum arvense* extracts.

- Direct Radical Scavenging: Flavonoids and phenolic acids can directly neutralize reactive oxygen species (ROS), preventing them from damaging cellular macromolecules, including DNA.
- Upregulation of Antioxidant Enzymes: Components of the extracts can activate the Nrf2-ARE signaling pathway. Nrf2 is a transcription factor that, upon activation, binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). This leads to an enhanced cellular defense against oxidative stress.
- Modulation of Inflammatory Pathways: Chronic inflammation is a known contributor to DNA damage. Polyphenols in *E. arvense* may inhibit pro-inflammatory pathways like the NF-κB signaling cascade, thereby reducing the production of inflammatory mediators that can generate ROS.

- Induction of Apoptosis: In cases where DNA damage has already occurred, some phytochemicals can selectively induce apoptosis (programmed cell death) in damaged cells, preventing the propagation of mutations.

Experimental and Logical Workflows

```
// Nodes start [label="Start: Assess Genotoxic\\nAntigenotoxic Profile", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; in_vitro [label="In Vitro Assays", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; in_vivo [label="In Vivo Assays", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; ames [label="Ames Test\\n(Point Mutations)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; chrom_ab [label="Chromosomal Aberration\\n(Clastogenicity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; micronucleus_vitro [label="Micronucleus Assay\\n(Clastogenicity/Aneugenicity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; micronucleus_vivo [label="Micronucleus Assay\\n(Rodent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; antigeno [label="Antigenotoxicity Assay\\n(e.g., CBMN with Mutagen)", fillcolor="#34A853", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis and\\nInterpretation", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; conclusion [label="Conclusion on Genotoxic\\nand Antigenotoxic Profile", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
```

```
// Edges start -> in_vitro; start -> in_vivo; in_vitro -> ames; in_vitro -> chrom_ab; in_vitro -> micronucleus_vitro; micronucleus_vitro -> antigeno; in_vivo -> micronucleus_vivo; ames -> data_analysis; chrom_ab -> data_analysis; antigeno -> data_analysis; micronucleus_vivo -> data_analysis; data_analysis -> conclusion; } .dot Caption: General workflow for evaluating the genotoxic and antigenotoxic profile of plant extracts.
```

Conclusion

The available scientific evidence indicates that *Equisetum arvense* extracts are largely non-genotoxic in a variety of standard testing systems. While some in vitro studies suggest a potential for weak clastogenicity at high concentrations, in vivo studies have not supported this finding, indicating a low risk for genotoxicity under physiological conditions.^[5] More significantly, multiple studies have demonstrated the potent antigenotoxic effects of *E. arvense* extracts, particularly those rich in flavonoids and phenolic acids.^[1] These extracts have shown the ability to protect against DNA damage induced by known mutagens.

For drug development professionals, this profile suggests that *Equisetum arvense* is a promising candidate for the development of phytopharmaceuticals, provided that extracts are well-characterized and standardized. Further research should focus on elucidating the specific molecular mechanisms of its antigenotoxic action and conducting long-term safety studies. For researchers and scientists, the complex phytochemical profile of *E. arvense* offers a rich area for further investigation into novel protective agents against genetic damage.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Magyar Tudományos Művek Tájra [m2.mtmt.hu]
- 2. cir-safety.org [cir-safety.org]
- 3. Phenolic Compounds in Field Horsetail (*Equisetum arvense* L.) as Natural Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant and signal modulation properties of plant polyphenols in controlling vascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Genotoxic and Antigenotoxic Profile of *Equisetum arvense* Extracts: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1181666#genotoxic-and-antigenotoxic-profile-of-equisetum-arvense-extracts>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com